molecular formula C16H21NO B12940423 8-Benzyl-8-azaspiro[4.5]decan-1-one

8-Benzyl-8-azaspiro[4.5]decan-1-one

Cat. No.: B12940423
M. Wt: 243.34 g/mol
InChI Key: IKNDIQXKZNQEKE-UHFFFAOYSA-N
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Description

8-Benzyl-8-azaspiro[45]decan-1-one is a chemical compound with the molecular formula C15H19NO It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-8-azaspiro[4.5]decan-1-one typically involves the reaction of benzylamine with a suitable spirocyclic ketone. One common method includes the use of tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate as a starting material. This compound is reacted with benzaldehyde in the presence of triethylamine and sodium triacetoxyborohydride to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-8-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce different amines.

Scientific Research Applications

8-Benzyl-8-azaspiro[4.5]decan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Benzyl-8-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . By inhibiting RIPK1, these compounds can prevent the activation of necroptosis, a form of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
  • 8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one
  • 2,8-Diazaspiro[4.5]decan-1-one derivatives

Uniqueness

8-Benzyl-8-azaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising activity as a kinase inhibitor, making it a valuable scaffold for drug development .

Properties

IUPAC Name

8-benzyl-8-azaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-15-7-4-8-16(15)9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDIQXKZNQEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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